

# A Comprehensive Preclinical Overview of TM5275 Sodium: A Novel PAI-1 Inhibitor

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#### Introduction

**TM5275 sodium** is an orally bioavailable, small-molecule inhibitor of plasminogen activator inhibitor-1 (PAI-1).[1][2][3] PAI-1 is a key regulator of the fibrinolytic system, which is responsible for breaking down blood clots.[1] Elevated PAI-1 levels are associated with various pathological conditions, including thrombosis, fibrosis, and cancer.[4][5][6] TM5275 has been investigated in a range of preclinical models, demonstrating potential therapeutic benefits in conditions such as hepatic fibrosis, diabetic nephropathy, thrombosis, and certain cancers.[1][3] [4][7] This technical guide provides an in-depth summary of the preclinical studies on TM5275, focusing on its mechanism of action, efficacy in various disease models, and pharmacokinetic profile.

#### Mechanism of Action

TM5275 functions as a specific inhibitor of PAI-1, a member of the serine protease inhibitor (serpin) family.[1][8] PAI-1 inhibits tissue-type plasminogen activator (tPA) and urokinase-type plasminogen activator (uPA), which are responsible for converting plasminogen to plasmin.[1] [9] Plasmin, in turn, degrades fibrin, the primary component of blood clots. By inhibiting PAI-1, TM5275 prevents the inactivation of tPA and uPA, leading to enhanced fibrinolysis.[10] Docking studies suggest that TM5275 binds to the strand 4 of the A  $\beta$ -sheet (s4A) position of PAI-1.[3] It has been shown to be selective for PAI-1 and does not significantly interfere with other serpin/serine protease systems at concentrations up to 100  $\mu$ M.[3][8]

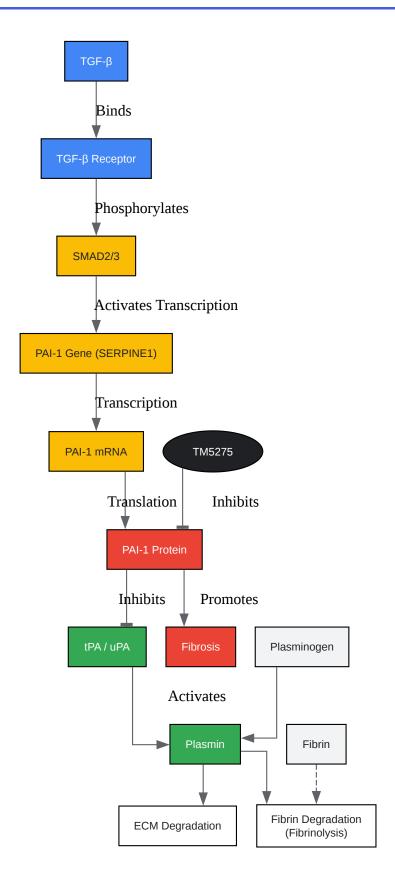


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In the context of fibrosis, PAI-1 is a downstream target of the transforming growth factor- $\beta$  (TGF- $\beta$ ) signaling pathway.[8] TGF- $\beta$  stimulates the production of PAI-1, which in turn contributes to the accumulation of extracellular matrix (ECM) by inhibiting its degradation.[1][8] TM5275 has been shown to counteract these fibrotic processes.[1][2]





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Caption: PAI-1 Signaling Pathway and Inhibition by TM5275.



## In Vitro Studies

TM5275 has been evaluated in various in vitro assays to determine its inhibitory activity and cellular effects.

#### **Enzyme Inhibition**

Parameter	Value	Reference
IC50 (PAI-1)	6.95 μΜ	[3][11]

## Cell-Based Assays

In cultured rat hepatic stellate cells (HSC-T6), TM5275 was shown to inhibit the upregulation of Serpine1 (the gene encoding PAI-1) mRNA expression stimulated by TGF-β1.[1][2] It also attenuated the proliferative and fibrogenic activity of HSCs induced by TGF-β1, which was associated with the inhibition of AKT phosphorylation.[1][2] Furthermore, TM5275 suppressed the proliferation of HSC-T6 cells stimulated by recombinant PAI-1 in a dose-dependent manner. [1]

In human cancer cell lines, TM5275 demonstrated the ability to decrease cell viability with IC50 values ranging from 9.7 to 60.3  $\mu$ M.[4][6] It was also shown to induce intrinsic apoptosis at a concentration of 50  $\mu$ M in several cancer cell lines.[4][6]

Cell Line	IC50 (μM)	Cancer Type	Reference
HT1080	~20-30	Fibrosarcoma	[6]
HCT116	~30-40	Colorectal Carcinoma	[6]
Daoy	~10-20	Medulloblastoma	[6]
MDA-MB-231	~30-40	Breast Cancer	[6]
Jurkat	~20-30	T-cell Leukemia	[6]

In vascular endothelial cells (VECs), TM5275 at concentrations of 20 and 100  $\mu$ M significantly prolonged the retention of tPA-GFP by inhibiting the formation of the tPA-GFP-PAI-1 complex.



[3][10] This led to an enhanced time-dependent accumulation of plasminogen and dissolution of fibrin clots.[3][10]

## In Vivo Preclinical Studies

TM5275 has been evaluated in several animal models for various diseases.

**Hepatic Fibrosis** 

In two different rat models of metabolic syndrome-related hepatic fibrosis, oral administration of TM5275 markedly ameliorated the development of liver fibrosis.[1][2]

Animal Model	Treatment	Key Findings	Reference
Choline-deficient L- amino acid-defined (CDAA) diet-fed rats	50 mg/kg/day TM5275 in drinking water for 12 weeks	Significantly attenuated liver fibrosis development; Decreased fibrotic area by approximately 50%; Reduced α- SMA-immunopositive areas; Decreased hepatic expression of Tgfb1 and Col1a1.	[1]
Porcine serum (PS)- induced fibrosis in Otsuka Long-Evans Tokushima Fatty (OLETF) diabetic rats	Intraperitoneal injection of porcine serum for 6 weeks with TM5275 treatment	Attenuated liver fibrosis development.	[1][2]

Diabetic Nephropathy

In a mouse model of streptozotocin (STZ)-induced diabetes, TM5275 showed protective effects against diabetic kidney injury.[7][12]



Animal Model	Treatment	Key Findings	Reference
Streptozotocin (STZ)- induced diabetic mice	10 and 50 mg/kg/day TM5275 orally for 16 weeks	Effectively inhibited renal albuminuria, renal extracellular matrix accumulation, and renal and glomerular hypertrophy.	[7][12]

#### **Thrombosis**

TM5275 has demonstrated antithrombotic activity in rat models.[3]

Animal Model	Treatment	Key Findings	Reference
Rat thrombosis model	10 and 50 mg/kg TM5275	Significantly lower blood clot weights (60.9±3.0 mg and 56.8±2.8 mg, respectively) compared to vehicle-treated rats (72.5±2.0 mg). The effectiveness of 50 mg/kg TM5275 was equivalent to 500 mg/kg of ticlopidine.	[3]

## **Intestinal Fibrosis**

In a mouse model of chronic intestinal inflammation, TM5275 was shown to ameliorate intestinal fibrosis.[8]



Animal Model	Treatment	Key Findings	Reference
2,4,6-trinitrobenzene sulfonic acid (TNBS)- induced colitis in mice	15 and 50 mg/kg/day TM5275 orally for 2 weeks	The 50 mg/kg dose significantly reduced tissue collagen content and attenuated TNBS-induced colonic fibrosis. Upregulated matrix metalloproteinase 9 (MMP-9).	[8]

### Pharmacokinetics and Safety

TM5275 exhibits a favorable pharmacokinetic profile and low toxicity in mice and rats.[3] In rats, a 10 mg/kg oral dose resulted in a plasma concentration of 17.5±5.2 µM.[3] Importantly, TM5275 has been shown to have no detrimental effects on hemostatic function, a common side effect of anticoagulant agents.[1] It did not interfere with other serpin/serine protease systems and showed no obvious toxicity in the liver, kidney, hematopoietic system, central nervous system, or cardiovascular system of rodents and primates.[1]

# **Experimental Protocols**

In Vitro Cell Proliferation Assay (HSC-T6 cells)

- Cell Culture: HSC-T6 cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
- Seeding: Cells are seeded into 96-well plates at a specified density.
- Treatment: After cell attachment, the medium is replaced with serum-free medium containing various concentrations of recombinant PAI-1 or TGF-β1, with or without different concentrations of TM5275 (e.g., 0-100 µM).[1][13]
- Incubation: Cells are incubated for a specified period (e.g., 24-48 hours).

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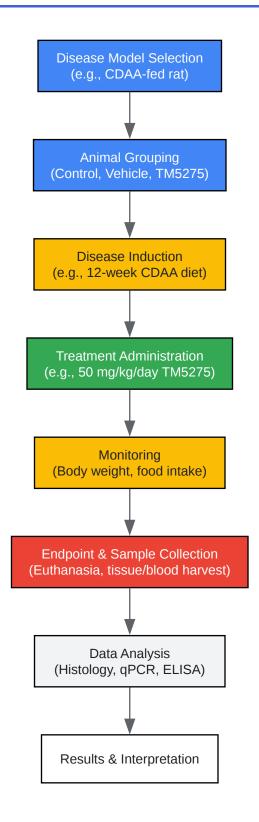


Proliferation Measurement: Cell proliferation is assessed using a colorimetric assay, such as
the WST-1 assay, which measures the metabolic activity of viable cells. Absorbance is read
at the appropriate wavelength using a microplate reader.[1]

In Vivo Hepatic Fibrosis Model (CDAA Diet)

- Animals: Fischer 344 rats are used for this model.[1]
- Diet Induction: Rats are fed a choline-deficient L-amino acid-defined (CDAA) diet for 12 weeks to induce steatohepatitis and fibrosis. A control group receives a cholinesupplemented amino acid (CSAA) diet.[1]
- Treatment: The treatment group receives TM5275 (e.g., 50 mg/kg/day) dissolved in their drinking water throughout the 12-week feeding period. The control and vehicle groups receive plain drinking water.[1]
- Euthanasia and Sample Collection: At the end of the experimental period, rats are euthanized, and blood and liver tissues are collected.[1]
- Analysis:
  - Histology: Liver sections are stained with hematoxylin and eosin (H&E) and Masson's trichrome to assess inflammation and fibrosis.
  - Immunohistochemistry: Staining for  $\alpha$ -smooth muscle actin ( $\alpha$ -SMA) is performed to identify activated hepatic stellate cells.[1]
  - Gene Expression: RNA is extracted from liver tissue, and quantitative real-time PCR is performed to measure the expression of fibrogenic genes like Tgfb1 and Col1a1.[1]
  - Protein Analysis: Hepatic levels of TGF-β1 and total collagen are quantified using appropriate assays (e.g., ELISA, Sircol collagen assay).[1]





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Caption: General Experimental Workflow for In Vivo Studies.

Conclusion



The preclinical data for **TM5275 sodium** strongly support its role as a potent and selective inhibitor of PAI-1. It has demonstrated significant efficacy in animal models of fibrosis (hepatic and intestinal), diabetic nephropathy, and thrombosis. Its mechanism of action, centered on the restoration of fibrinolytic activity and modulation of TGF-β-mediated fibrotic pathways, is well-supported by in vitro studies. With a favorable pharmacokinetic and safety profile in animal studies, TM5275 holds promise as a therapeutic agent for a variety of disorders characterized by elevated PAI-1 levels. Further clinical investigation is warranted to translate these promising preclinical findings into human therapies.

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